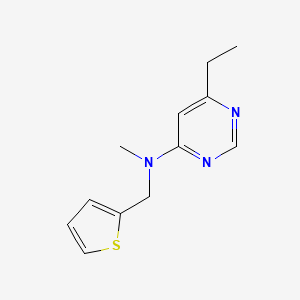![molecular formula C17H26N2O2 B5644338 2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone](/img/structure/B5644338.png)
2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone is a complex organic compound that features a methoxy group, a piperidine ring, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Aniline Derivative: The aniline derivative can be introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks an electrophilic carbon attached to the aniline derivative.
Methoxy Group Addition: The methoxy group is usually introduced through a methylation reaction using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aniline derivative can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of piperidine and aniline derivatives with biological systems.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and aniline derivative can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy group can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-[3-(4-methylanilino)piperidin-1-yl]ethanone
- 2-Methoxy-1-[3-(4-ethylanilino)piperidin-1-yl]ethanone
- 2-Methoxy-1-[3-(4-isopropylanilino)piperidin-1-yl]ethanone
Uniqueness
2-Methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone is unique due to the presence of the propan-2-yl group on the aniline derivative, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-methoxy-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13(2)14-6-8-15(9-7-14)18-16-5-4-10-19(11-16)17(20)12-21-3/h6-9,13,16,18H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVYWEDRSIXIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,5-difluorobenzyl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644257.png)
![[(3R,4S)-3-amino-4-(5-methylfuran-2-yl)pyrrolidin-1-yl]-(2-morpholin-4-ylphenyl)methanone](/img/structure/B5644265.png)
![6-methyl-2-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5644271.png)
![2-cyclopropyl-9-(3-methoxypropanoyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5644274.png)
![2-(1-hydroxy-2-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5644290.png)
![3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5644299.png)
![1-[2-(2-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B5644300.png)
![1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(3-chloro-2,6-difluorophenyl)ethanone](/img/structure/B5644323.png)
![4-{3-cyclopropyl-5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1H-1,2,4-triazol-1-yl}-1-methylpiperidine](/img/structure/B5644327.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5644332.png)
![1-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-6-methyl-2(1H)-pyridinone](/img/structure/B5644346.png)
![2-[(2E)-3-phenylprop-2-en-1-yl]-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5644349.png)

![2,2-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5644366.png)
